

# Carbon dioxide sensing mechanisms in living organisms

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An In-depth Technical Guide to **Carbon Dioxide** Sensing Mechanisms in Living Organisms

Authored for: Researchers, Scientists, and Drug Development Professionals December 18, 2025

## Abstract

The ability to sense and respond to fluctuations in **carbon dioxide** (CO<sub>2</sub>) is a fundamental biological process essential for survival across all domains of life. From regulating virulence in pathogenic bacteria to controlling respiration in mammals and gas exchange in plants, the mechanisms underlying CO<sub>2</sub> detection are diverse and sophisticated. This technical guide provides a comprehensive overview of the core molecular and cellular pathways involved in CO<sub>2</sub> sensing. It details the key protein sensors, signaling cascades, and physiological responses in a range of organisms. For researchers, this document consolidates current knowledge, presents quantitative physiological data, details key experimental protocols, and visualizes complex signaling pathways to facilitate a deeper understanding and spur further investigation into this critical area of sensory biology.

## Mammalian CO<sub>2</sub> Sensing: Central and Peripheral Chemoreception

In mammals, maintaining CO<sub>2</sub> homeostasis is critical for regulating blood pH and ensuring proper physiological function.<sup>[1]</sup> This is achieved through a dual system of central and

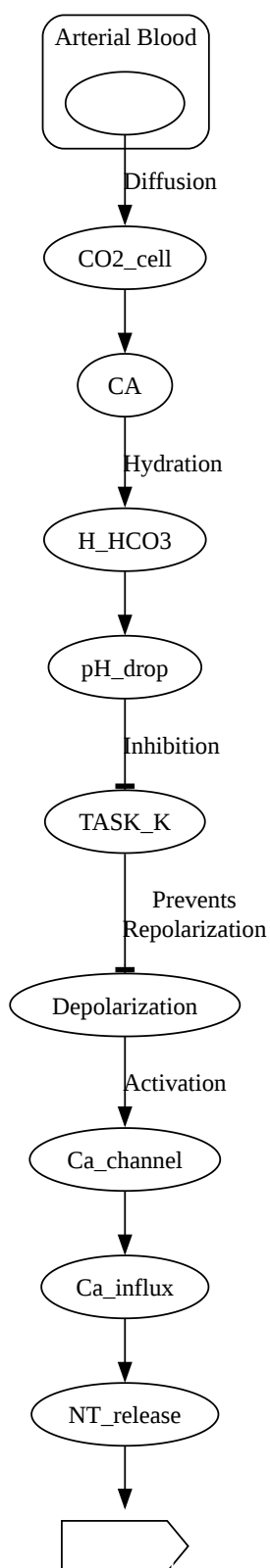
peripheral chemoreceptors that monitor arterial blood gas levels and initiate corrective ventilatory responses.[2][3]

## Peripheral Chemoreception: The Carotid Bodies

The primary peripheral chemoreceptors are the carotid bodies, small, highly vascularized organs located at the bifurcation of the common carotid arteries.[3][4] They are composed of specialized glomus (type I) cells that are sensitive to changes in arterial  $\text{PCO}_2$ , pH, and  $\text{PO}_2$ . [3]

The canonical mechanism for  $\text{CO}_2$  sensing in glomus cells is indirect, mediated by changes in intracellular pH.[3] The process is as follows:

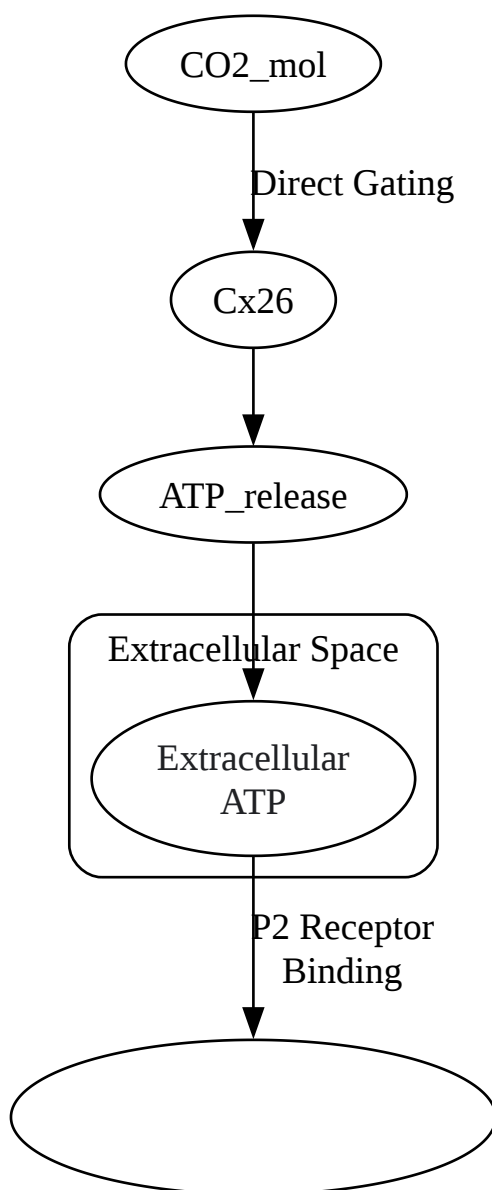
- $\text{CO}_2$  freely diffuses from the arterial blood into the glomus cells.
- Inside the cell, the enzyme carbonic anhydrase (CA) rapidly catalyzes the hydration of  $\text{CO}_2$  into carbonic acid ( $\text{H}_2\text{CO}_3$ ), which then dissociates into a proton ( $\text{H}^+$ ) and a bicarbonate ion ( $\text{HCO}_3^-$ ). [5][6]
- The resulting increase in intracellular  $\text{H}^+$  concentration (a drop in pH) inhibits pH-sensitive potassium ( $\text{K}^+$ ) channels, most notably members of the two-pore-domain  $\text{K}^+$  channel ( $\text{K}_2\text{P}$ ) family, such as TASK channels.[2]
- Inhibition of  $\text{K}^+$  efflux leads to depolarization of the glomus cell membrane.
- This depolarization activates voltage-gated calcium ( $\text{Ca}^{2+}$ ) channels, causing an influx of  $\text{Ca}^{2+}$ .
- The rise in intracellular  $\text{Ca}^{2+}$  triggers the release of neurotransmitters, including ATP and acetylcholine, which excite afferent nerve endings of the carotid sinus nerve, signaling the brainstem to increase ventilation.[7]



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## Central Chemoreception and Direct CO<sub>2</sub> Sensing

While pH is a major driver, evidence increasingly points to direct sensing of molecular CO<sub>2</sub>. A key mechanism involves connexin 26 (Cx26) hemichannels, which are highly expressed in chemosensitive regions of the brainstem.<sup>[8][9]</sup> Elevated CO<sub>2</sub> directly binds to and opens Cx26 hemichannels, leading to the release of ATP into the extracellular space.<sup>[8][9]</sup> This ATP acts as a paracrine signal, exciting nearby respiratory neurons and contributing to the central ventilatory drive.<sup>[7]</sup> This mechanism is independent of intracellular pH changes.<sup>[8]</sup>



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## Quantitative Data on Mammalian CO<sub>2</sub> Sensing

Parameter	Value	Organism/System	Reference
Carotid Body Response	Onset of response diminished by CA inhibitor	Cat (in vitro)	[5]
CA Inhibition	42.4 $\mu$ M methazolamide delays CO <sub>2</sub> response	Cat (in vitro)	[5]
Cx26 Activation	Partially activated at ~40 mmHg PCO <sub>2</sub>	HeLa cells (heterologous expression)	[8]
Pannexin-1 Blockade	1 mM probenecid has no effect on CO <sub>2</sub> -evoked ATP release	Medulla Slice	[7]

## Key Experimental Protocols

This protocol is adapted from methodologies used to study chemosensory responses in an isolated system.[5]

- **Animal Preparation:** Anesthetize a cat and surgically isolate the carotid bifurcations.
- **Dissection:** Carefully dissect the carotid body, preserving the carotid sinus nerve for recording.
- **Perfusion/Superfusion:** Transfer the preparation to a chamber and cannulate the common carotid artery for perfusion with Tyrode solution ( $36.0 \pm 0.5$  °C), bubbled with appropriate gas mixtures. Superfuse the entire preparation with the same solution to maintain tissue viability.
- **Recording:** Place the desheathed carotid sinus nerve on a pair of platinum electrodes and record extracellular nerve activity. Amplify and filter the signal to measure the frequency of chemosensory discharges.

- Stimulation: Introduce stimuli by switching the perfusion solution to one with a different PCO<sub>2</sub> (e.g., equilibrated with 25-60 Torr CO<sub>2</sub>) or by bolus injections (0.3-0.5 ml) of solutions with known PCO<sub>2</sub>.[\[5\]](#)
- Pharmacology: To test the role of carbonic anhydrase, perfuse the preparation with a CA inhibitor (e.g., 42.4 μM methazolamide) for 30-45 minutes and repeat the CO<sub>2</sub> stimulation.[\[5\]](#)

This non-invasive protocol assesses the tonic activity of peripheral chemoreceptors in humans.  
[\[4\]](#)[\[10\]](#)[\[11\]](#)

- Baseline Measurement: The subject rests in a supine or seated position. Record baseline cardiorespiratory variables, including minute ventilation ( $\dot{V}E$ ), heart rate, and arterial oxygen saturation (SpO<sub>2</sub>), while the subject breathes room air (21% O<sub>2</sub>).
- Hyperoxic Challenge: Administer 100% O<sub>2</sub> for a short duration (e.g., 20-45 seconds) via a face mask connected to a non-rebreathing circuit.[\[4\]](#)
- Data Recording: Continuously record ventilatory and cardiac parameters throughout the baseline and hyperoxic periods.
- Analysis: The administration of 100% O<sub>2</sub> transiently silences the peripheral chemoreceptors.  
[\[11\]](#) The resulting decrease in  $\dot{V}E$  from the baseline is calculated. This fall in ventilation represents the component of the respiratory drive attributed to the tonic activity of the peripheral chemoreceptors.[\[4\]](#)

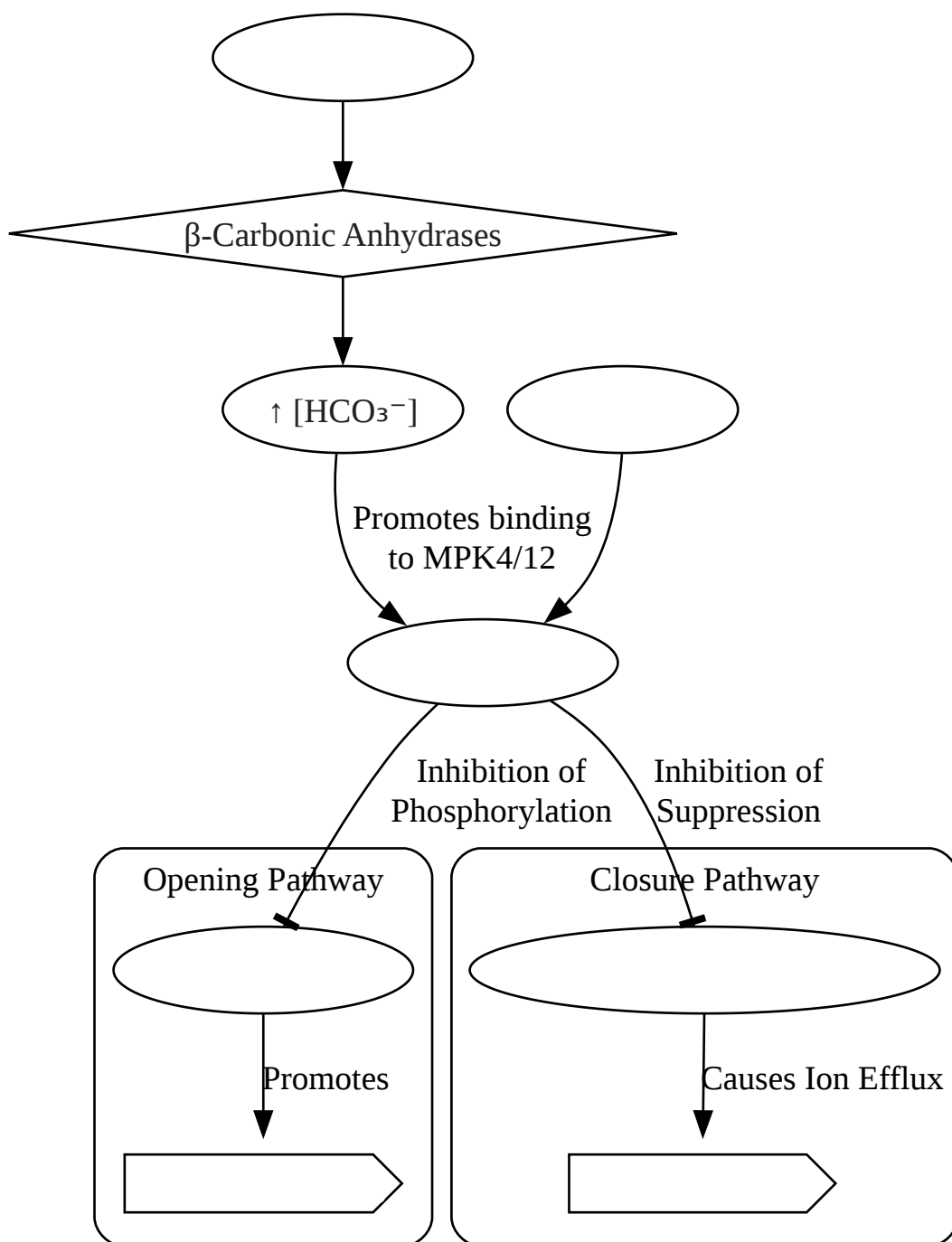
## Plant CO<sub>2</sub> Sensing: Regulation of Stomatal Aperture

Plants perform a critical balancing act: absorbing atmospheric CO<sub>2</sub> for photosynthesis while minimizing water loss through transpiration. This is regulated by microscopic pores on the leaf surface called stomata, each surrounded by a pair of guard cells.[\[12\]](#) Elevated CO<sub>2</sub> levels trigger stomatal closure to conserve water.[\[13\]](#)

The signaling pathway for CO<sub>2</sub>-induced stomatal closure is complex and involves several key protein kinases.[\[14\]](#)[\[15\]](#)

- CO<sub>2</sub> diffuses into the leaf and is converted to bicarbonate (HCO<sub>3</sub><sup>-</sup>) by β-carbonic anhydrases (βCAs).[\[16\]](#)

- Elevated bicarbonate is thought to be the signaling molecule. It promotes the interaction between the protein kinase HT1 (HIGH LEAF TEMPERATURE 1) and the mitogen-activated protein kinases MPK4 and MPK12.[\[14\]](#)
- This interaction inhibits the kinase activity of HT1.[\[14\]](#)
- In its active state (at low CO<sub>2</sub>), HT1 normally phosphorylates and activates another kinase, CBC1 (CONVERGENCE OF BLUE LIGHT AND CO<sub>2</sub> 1), which promotes stomatal opening.  
[\[14\]](#)[\[15\]](#)
- Therefore, inhibition of HT1 by the high CO<sub>2</sub>/bicarbonate signal leads to deactivation of the "open" pathway.
- Simultaneously, the inhibited HT1 can no longer suppress downstream components of the closure pathway, such as the anion channel SLAC1, which facilitates ion efflux from guard cells, leading to loss of turgor and stomatal closure.



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## Quantitative Data on Plant CO<sub>2</sub> Sensing

Parameter	Response	Organism	Reference
Stomatal Conductance	Reduced by ~8.3% per 100 ppm CO <sub>2</sub> increase	General Vegetation	[16]
Stomatal Response	Closure is faster than opening	Arabidopsis	[14]
HT1 Function	No stomatal defect observed at 700 ppm CO <sub>2</sub>	ht1 mutant Arabidopsis	[12]

## Key Experimental Protocol

This protocol outlines a standard method for quantifying stomatal responses to environmental changes like CO<sub>2</sub> concentration.

- **Plant Growth:** Grow plants (e.g., *Arabidopsis thaliana*) under controlled conditions (e.g., 16h light/8h dark cycle, constant temperature and humidity).
- **Epidermal Peels:** Carefully peel the abaxial (lower) epidermis from a mature leaf and immediately float it, cuticle-side up, in a buffer solution (e.g., 10 mM MES-Tris, 50 mM KCl, pH 6.15).
- **Pre-treatment:** Incubate the peels under light for a period (e.g., 2-3 hours) to induce maximal stomatal opening. This can be done while bubbling the buffer with CO<sub>2</sub>-free air.
- **CO<sub>2</sub> Treatment:** To test for closure, switch the bubbling to air with a high CO<sub>2</sub> concentration (e.g., 800 ppm) for a defined period (e.g., 1-2 hours).
- **Imaging:** Mount the epidermal peels on a microscope slide. Capture digital images of multiple fields of view using a light microscope equipped with a camera.
- **Analysis:** Use image analysis software (e.g., ImageJ) to measure the width and length of the stomatal pores. The ratio of width to length is calculated as the stomatal aperture. Collect data from at least 50-100 stomata per treatment condition for statistical analysis.

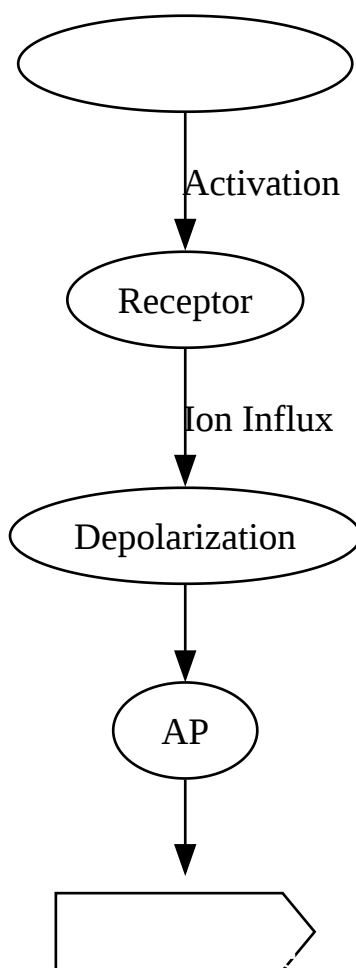
## Invertebrate CO<sub>2</sub> Sensing: Insects and Nematodes

Many invertebrates use CO<sub>2</sub> as a crucial environmental cue for locating hosts, finding food, or avoiding danger.<sup>[17][18]</sup>

### Insect Olfactory Detection

Insects like the fruit fly *Drosophila melanogaster* and mosquitoes detect CO<sub>2</sub> using specialized olfactory receptor neurons (ORNs).<sup>[18][19]</sup> The core of this detection system is a heterodimeric receptor complex formed by two members of the gustatory receptor (Gr) family: Gr21a and Gr63a.<sup>[19]</sup> These receptors are unconventionally expressed in olfactory organs like the antennae.<sup>[18]</sup>

- CO<sub>2</sub> in the air activates the Gr21a/Gr63a receptor complex on the dendrites of specific ORNs.
- Activation of the receptor leads to the opening of an ion channel, causing depolarization of the neuron.
- This generates an action potential that travels to the antennal lobe of the insect brain, where the information is processed, leading to a behavioral response (e.g., attraction in mosquitoes, aversion in fruit flies).<sup>[19][20]</sup>



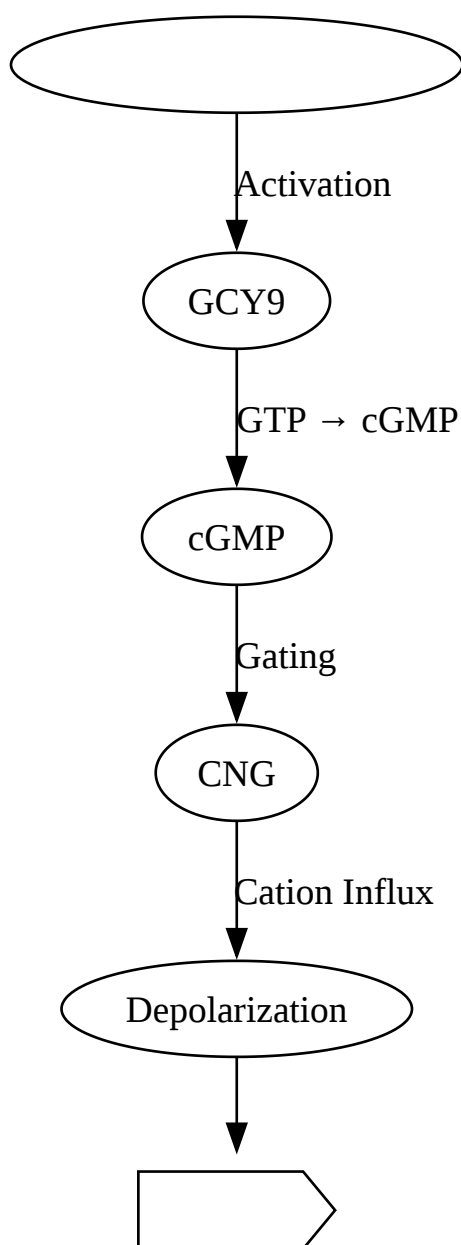
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## Nematode Chemosensation

The nematode *Caenorhabditis elegans* exhibits an avoidance behavior to CO<sub>2</sub>.<sup>[21]</sup> This response is mediated by a specific pair of sensory neurons called BAG neurons.<sup>[22]</sup> The sensing mechanism in *C. elegans* resembles that of mammals more than insects.<sup>[23]</sup>

- CO<sub>2</sub> is detected by the receptor-type guanylyl cyclase GCY-9 in the BAG neurons.<sup>[21][22]</sup> It is hypothesized that GCY-9 may be activated by CO<sub>2</sub> directly or by its metabolite, bicarbonate.<sup>[21]</sup>
- Activation of GCY-9 leads to the production of the second messenger cyclic GMP (cGMP).<sup>[23]</sup>

- cGMP gates the opening of the TAX-2/TAX-4 cyclic nucleotide-gated (CNG) ion channels.  
[22]
- The influx of cations through these channels depolarizes the BAG neuron, triggering a signal that results in an avoidance behavior.[21]



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## Quantitative Data on Invertebrate CO<sub>2</sub> Sensing

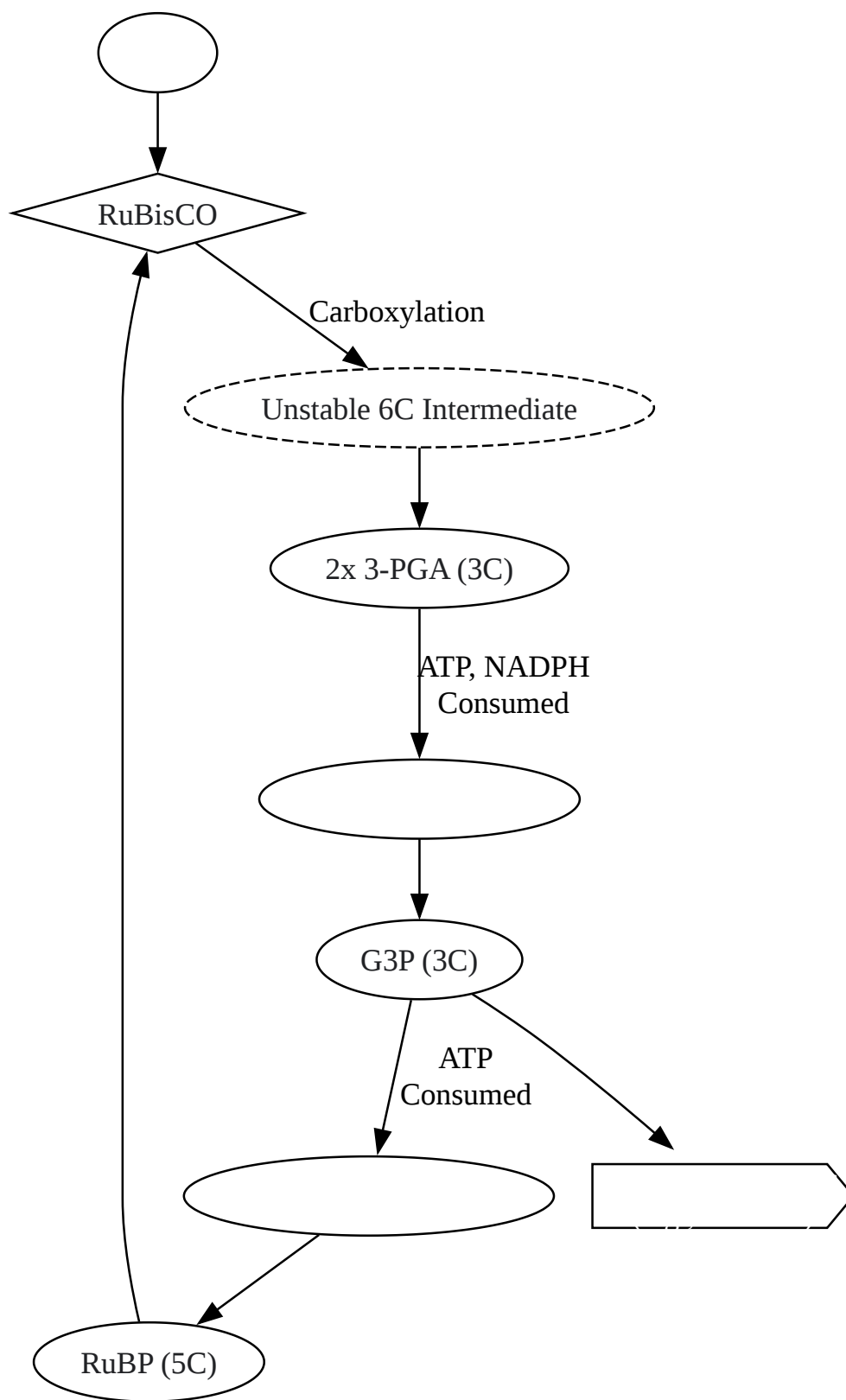
Parameter	Value / Response	Organism	Reference
Drosophila Avoidance	Avoids atmospheric CO <sub>2</sub> (~400 ppm)	D. melanogaster	[20]
Drosophila Detection	Sensing at <2% CO <sub>2</sub> mediated by Gr21a/Gr63a	D. melanogaster	[24]
C. elegans Avoidance	Avoids 1% CO <sub>2</sub> when well-fed	C. elegans	[18]
Social Insect Nests	CO <sub>2</sub> can exceed 4% (40,000 ppm)	Bees	[18]

## Bacterial CO<sub>2</sub> Sensing and Fixation

For many bacteria, CO<sub>2</sub> is not just a signaling molecule but a vital carbon source. Autotrophic bacteria "fix" inorganic CO<sub>2</sub> into organic compounds, a cornerstone of the global carbon cycle. [25] Pathogenic bacteria can also use host CO<sub>2</sub> levels as a cue to regulate virulence. For example, *Bordetella pertussis*, the whooping cough pathogen, increases the expression of virulence factors at CO<sub>2</sub> levels consistent with the human respiratory tract (~5%). [26]

The most well-known carbon fixation pathway is the Calvin-Benson-Bassham (CBB) cycle. [27]

- The key enzyme RuBisCO (Ribulose-1,5-bisphosphate carboxylase/oxygenase) captures a molecule of CO<sub>2</sub>.
- This CO<sub>2</sub> is combined with a five-carbon sugar, ribulose-1,5-bisphosphate (RuBP).
- The resulting unstable six-carbon compound immediately splits into two molecules of 3-phosphoglycerate (3-PGA), a three-carbon compound.
- Through a series of enzyme-catalyzed reactions powered by ATP and NADPH, 3-PGA is converted into glyceraldehyde-3-phosphate (G3P).
- Some G3P is used to synthesize glucose and other organic molecules, while the rest is used to regenerate RuBP, allowing the cycle to continue.



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## Key Experimental Protocol

This protocol provides a method to evaluate CO<sub>2</sub> consumption by a microbial culture by measuring the change in inorganic carbon in the medium.[\[28\]](#)

- **Medium Preparation:** Prepare a suitable liquid growth medium. Absorb a known amount of CO<sub>2</sub> into the medium by bubbling it with a gas mixture containing CO<sub>2</sub>.
- **Inoculation:** Add the bacteria of interest to the CO<sub>2</sub>-enriched medium. Prepare a control sample with no bacteria.
- **Incubation:** Incubate the cultures under appropriate conditions (temperature, light, etc.) for set time points (e.g., 0, 3, 24 hours).
- **Sample Collection:** At each time point, collect an aliquot of the culture. Remove the bacterial cells by centrifugation or filtration to obtain the supernatant.
- **Inorganic Carbon (IC) Measurement:** Analyze the supernatant using a Total Organic Carbon (TOC) analyzer capable of measuring IC.
- **Quantification:** In the analyzer, the sample is acidified, converting all dissolved inorganic carbon (HCO<sub>3</sub><sup>-</sup>, CO<sub>3</sub><sup>2-</sup>) into gaseous CO<sub>2</sub>. This CO<sub>2</sub> is then sparged with a carrier gas and quantified using a non-dispersive infrared (NDIR) detector.[\[28\]](#) The decrease in IC concentration in the inoculated samples over time compared to the control indicates the amount of CO<sub>2</sub> fixed by the microorganisms.

## Conclusion and Future Directions

The mechanisms for sensing **carbon dioxide** are remarkably convergent in some aspects (e.g., the use of guanylyl cyclases in nematodes and mammals) and strikingly divergent in others (e.g., gustatory receptors in insects vs. connexins in mammals). While significant progress has been made in identifying the core molecular players, many questions remain. The precise biophysical interactions between CO<sub>2</sub> and its direct sensors like Cx26 are still under investigation. Furthermore, the interplay and relative contributions of different sensing mechanisms—such as pH-dependent vs. direct CO<sub>2</sub> sensing in mammalian breathing control—require further elucidation. For drug development professionals, these diverse pathways offer a rich landscape of potential targets for therapeutic intervention, from modulating inflammatory

responses to developing novel pesticides or managing respiratory diseases. Future research, leveraging advanced genetic, imaging, and physiological tools, will continue to unravel the complexities of how life perceives and adapts to this fundamental atmospheric gas.

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